2-Nbdg

Beschreibung

Eigenschaften

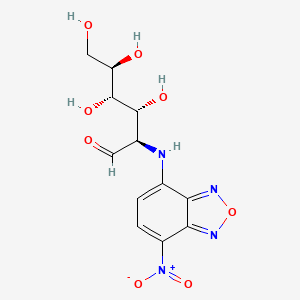

IUPAC Name |

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTFFEUUGHUPQC-ILWYWAAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001348102 | |

| Record name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186689-07-6 | |

| Record name | 2-Nbdg | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186689076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NBDG | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NBDG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE4F4P486R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-NBDG: A Fluorescent Probe for Glucose Uptake

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-deoxy-D-glucose, commonly known as 2-NBDG, is a widely utilized fluorescent analog of glucose. Its intrinsic fluorescence provides a powerful tool for the real-time monitoring of glucose uptake in living cells and tissues. This technical guide offers a comprehensive overview of this compound, detailing its mechanism of action, photophysical properties, experimental protocols, and applications in key research areas.

Core Concepts: The Chemistry and Properties of this compound

This compound is a synthetic molecule where the hydroxyl group at the C-2 position of glucose is replaced with a 7-nitrobenzofurazan (NBD) fluorophore.[1] This structural modification allows it to be recognized and transported by cellular glucose uptake machinery while conferring fluorescent properties.

Physicochemical and Spectral Properties

A summary of the key quantitative properties of this compound is presented in the table below. These parameters are crucial for designing and interpreting experiments using this fluorescent probe.

| Property | Value | Notes |

| Full Chemical Name | 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-deoxy-D-glucose | |

| Molecular Formula | C₁₂H₁₄N₄O₈ | [2] |

| Molecular Weight | 342.26 g/mol | [2] |

| Excitation Maximum (λex) | ~465 - 475 nm | Can be effectively excited by the 488 nm laser line.[3] |

| Emission Maximum (λem) | ~540 - 550 nm | Emits in the green region of the spectrum.[2] |

| Purity | ≥97% (HPLC) | Commercially available at high purity. |

| Solubility | Soluble in water, DMSO, and ethanol | Stock solutions are typically prepared in DMSO or water. |

| Storage | -20°C, protected from light | Stable for extended periods when stored correctly. |

Mechanism of Action: How this compound Works

The utility of this compound as a glucose uptake marker is predicated on its ability to mimic glucose and become trapped inside cells. The process can be broken down into three key steps:

-

Transport into the Cell: this compound is transported across the plasma membrane by glucose transporters (GLUTs). However, there is considerable debate and evidence suggesting that its uptake can also occur through transporter-independent mechanisms, a critical consideration for data interpretation.

-

Intracellular Phosphorylation: Once inside the cell, this compound is a substrate for hexokinase, which phosphorylates it to this compound-6-phosphate.

-

Intracellular Accumulation: The addition of the phosphate group adds a negative charge to the molecule, preventing it from being transported back out of the cell and leading to its accumulation. The intensity of the intracellular fluorescence is, therefore, proportional to the rate of glucose uptake.

The Controversy: Transporter-Dependent vs. Independent Uptake

While initially assumed to be exclusively transported via GLUTs, several studies have challenged this notion. Research has shown that in some cell lines, the uptake of this compound is not significantly inhibited by pharmacological blockers of GLUT1 or by the genetic knockdown of the transporter. This suggests the existence of alternative, yet to be fully characterized, uptake pathways. This is a crucial point for researchers to consider, as it implies that this compound uptake may not always be a direct and specific measure of GLUT-mediated glucose transport.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. Below are standardized protocols for in vitro glucose uptake assays using fluorescence microscopy and flow cytometry.

In Vitro this compound Glucose Uptake Assay for Adherent Cells (Fluorescence Microscopy)

Objective: To visualize and quantify glucose uptake in adherent cells.

Materials:

-

Adherent cells of interest

-

Complete culture medium

-

Glucose-free DMEM or PBS

-

This compound stock solution (1 mM in DMSO or water)

-

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Protocol:

-

Cell Seeding: Seed cells in a glass-bottom dish or multi-well plate suitable for microscopy and culture until they reach the desired confluency (typically 70-80%).

-

Glucose Starvation (Optional but Recommended): To enhance the signal-to-noise ratio, gently wash the cells twice with pre-warmed glucose-free DMEM or PBS. Incubate the cells in glucose-free medium for 30-60 minutes at 37°C.

-

This compound Incubation: Prepare a working solution of this compound in glucose-free medium at a final concentration of 50-200 µM. Remove the starvation medium and add the this compound working solution to the cells. Incubate for 20-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically for each cell type.

-

Washing: Remove the this compound solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

-

Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10 minutes at room temperature.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in the green channel for this compound and the blue channel for the nuclear stain.

-

Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler). The fluorescence intensity is proportional to the amount of this compound uptake.

In Vitro this compound Glucose Uptake Assay for Suspension or Adherent Cells (Flow Cytometry)

Objective: To quantify glucose uptake in a population of cells at the single-cell level.

Materials:

-

Suspension or adherent cells

-

Complete culture medium

-

Glucose-free DMEM or PBS

-

This compound stock solution (1 mM in DMSO or water)

-

FACS tubes

-

Flow cytometer with a 488 nm laser

Protocol:

-

Cell Preparation:

-

Suspension cells: Count the cells and aliquot approximately 1 x 10⁶ cells per FACS tube.

-

Adherent cells: Grow cells to 80-90% confluency, then detach them using a gentle dissociation reagent (e.g., TrypLE). Resuspend the cells in complete medium, count, and aliquot approximately 1 x 10⁶ cells per FACS tube.

-

-

Glucose Starvation (Optional but Recommended): Centrifuge the cells (300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in pre-warmed glucose-free DMEM or PBS. Incubate for 30-60 minutes at 37°C.

-

This compound Incubation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in glucose-free medium containing 50-200 µM this compound. Incubate for 20-60 minutes at 37°C, protected from light.

-

Washing: Add ice-cold PBS to the tubes and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice to ensure the removal of all extracellular this compound.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold PBS or FACS buffer.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with the 488 nm laser and detecting the emission in the green channel (typically FITC or GFP channel, ~530 nm).

-

Data Analysis: Gate on the live cell population based on forward and side scatter properties. The geometric mean fluorescence intensity (gMFI) of the gated population is a quantitative measure of this compound uptake.

Applications in Research and Drug Development

This compound has become an invaluable tool in several areas of biomedical research, particularly in the study of metabolic diseases and cancer.

Investigating Insulin Signaling

Insulin is a key regulator of glucose uptake in many cell types. This compound can be used to study the effects of insulin and other signaling molecules on glucose transport. For instance, cells can be treated with insulin prior to the addition of this compound to assess the stimulation of glucose uptake. This is particularly relevant in diabetes research and the development of insulin-sensitizing drugs.

Cancer Metabolism Research

Cancer cells often exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. This compound is extensively used to study this altered metabolic state and to screen for potential anti-cancer drugs that target glucose metabolism. By measuring this compound uptake, researchers can assess the metabolic activity of cancer cells and their response to therapeutic agents.

Conclusion

This compound remains a cornerstone tool for the study of cellular glucose metabolism. Its fluorescent properties enable dynamic and single-cell resolution analysis of glucose uptake, providing valuable insights into a wide range of biological processes and disease states. However, researchers must be mindful of the ongoing debate surrounding its uptake mechanism and design experiments with appropriate controls to ensure accurate data interpretation. This guide provides a solid foundation for the effective use of this compound in the laboratory, empowering researchers to unravel the complexities of cellular glucose transport and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Transport of a Fluorescent Analogue of Glucose (this compound) versus Radiolabeled Sugars by Rumen Bacteria and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 2-NBDG Glucose Uptake Assay: Principles, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) glucose uptake assay. It delves into the core principles of the assay, details critical experimental protocols, and explores the key signaling pathways that regulate glucose metabolism. This guide is designed to equip researchers with the knowledge to effectively design, execute, and interpret experiments using this widely utilized fluorescent glucose analog.

Core Principle of the this compound Glucose Uptake Assay

The this compound assay is a widely used method to measure glucose uptake in living cells. The fundamental principle lies in the use of this compound, a fluorescently labeled glucose analog.[1][2][3] Structurally, it is a glucosamine molecule with a 7-nitrobenzofurazan fluorophore attached.[1] This fluorescent tag allows for the visualization and quantification of its uptake into cells.[1]

The underlying assumption is that this compound is transported into the cell via glucose transporters (GLUTs), similar to glucose. Once inside the cell, it is phosphorylated by hexokinase at the C-6 position, which traps the molecule intracellularly, leading to an accumulation of fluorescence. The intensity of the fluorescence is then measured and is considered to be proportional to the rate of glucose uptake. This method offers a non-radioactive alternative to traditional glucose uptake assays that use radiolabeled glucose analogs like ³H-2-deoxyglucose.

However, it is crucial to acknowledge a significant and growing body of evidence that challenges the universal applicability of this principle. Several studies have demonstrated that in certain cell types, this compound uptake can occur independently of known glucose transporters. For instance, research has shown that neither pharmacological inhibition of GLUT1 nor its genetic knockout significantly impacted this compound uptake in some cell lines, while clearly affecting the uptake of radiolabeled 2-deoxyglucose. These findings suggest that transporter-independent mechanisms may contribute to or even dominate this compound uptake in specific contexts. Therefore, careful validation and consideration of the specific cell model are imperative when interpreting this compound assay results.

Key Signaling Pathway: Insulin-Mediated Glucose Uptake

A primary application of the this compound assay is to study the effects of insulin and other signaling molecules on glucose uptake. Insulin plays a central role in maintaining glucose homeostasis by promoting glucose uptake into muscle and fat cells. This process is mediated by a complex signaling cascade.

The binding of insulin to its receptor on the cell surface triggers the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. This activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activated Akt, in turn, promotes the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. The fusion of these vesicles with the plasma membrane increases the number of GLUT4 transporters at the cell surface, thereby facilitating the uptake of glucose (and presumably this compound) from the extracellular environment.

Experimental Workflow and Protocols

The successful implementation of a this compound glucose uptake assay requires careful attention to the experimental protocol. The following sections provide a generalized workflow and detailed methodologies.

General Experimental Workflow

The workflow for a typical this compound assay involves several key steps, from cell preparation to data analysis.

Detailed Experimental Protocols

The following tables summarize key parameters and provide detailed steps for performing a this compound assay. These values represent a general guide, and optimization for specific cell types and experimental conditions is highly recommended.

Table 1: Quantitative Parameters for this compound Glucose Uptake Assay

| Parameter | Typical Range | Notes |

| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁵ cells/well | Dependent on cell type and well size. |

| Starvation Period | 1 - 2 hours (can be longer) | In glucose-free medium to normalize basal glucose uptake. |

| This compound Concentration | 10 - 400 µM | Higher concentrations can be cytotoxic. |

| Incubation Time with this compound | 20 - 60 minutes | Time-dependent uptake should be characterized. |

| Excitation Wavelength | ~465 - 488 nm | |

| Emission Wavelength | ~530 - 540 nm |

Table 2: Step-by-Step Protocol for this compound Assay (Flow Cytometry)

| Step | Procedure |

| 1. Cell Preparation | Seed cells in a multi-well plate and culture overnight to allow for adherence and recovery. |

| 2. Starvation | Aspirate the culture medium and wash the cells with PBS. Add glucose-free medium and incubate for the desired starvation period (e.g., 1-2 hours) at 37°C. |

| 3. Treatment | Remove the starvation medium and add fresh glucose-free medium containing the test compounds (e.g., insulin, inhibitors) or vehicle control. Incubate for the desired treatment time. |

| 4. This compound Labeling | Add this compound to each well to the final desired concentration and incubate for the optimized time (e.g., 30 minutes) at 37°C, protected from light. |

| 5. Washing | Stop the uptake by removing the this compound containing medium and washing the cells twice with ice-cold PBS to remove extracellular fluorescence. |

| 6. Cell Detachment | For adherent cells, detach them using trypsin or a non-enzymatic cell dissociation solution. |

| 7. Sample Preparation | Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer). |

| 8. Data Acquisition | Analyze the cells on a flow cytometer, exciting at ~488 nm and collecting emission in the green channel (e.g., FITC filter). |

| 9. Data Analysis | Quantify the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to control cells. |

Data Presentation and Interpretation

Quantitative data from this compound assays should be presented clearly to facilitate comparison between different experimental conditions. Bar graphs showing the mean fluorescence intensity with standard deviations are commonly used. It is essential to include appropriate controls, such as untreated cells (basal uptake), positive controls (e.g., insulin-stimulated uptake), and negative controls (e.g., uptake in the presence of a glucose transport inhibitor like cytochalasin B or phloretin).

When interpreting the data, it is crucial to remember the potential for transporter-independent uptake of this compound. Therefore, attributing changes in this compound uptake solely to alterations in GLUT activity should be done with caution and ideally be validated with complementary techniques, such as radiolabeled glucose uptake assays or direct measurement of GLUT expression and localization.

Conclusion

The this compound glucose uptake assay is a valuable and accessible tool for studying cellular glucose metabolism. Its non-radioactive nature and compatibility with high-throughput platforms like flow cytometry and fluorescence microscopy make it an attractive method for researchers in various fields. However, a thorough understanding of its principles, including the ongoing debate about its uptake mechanism, is critical for the robust design and accurate interpretation of experiments. By following optimized protocols and including rigorous controls, researchers can effectively leverage the this compound assay to gain significant insights into the complex regulation of cellular glucose uptake in health and disease.

References

2-NBDG: An In-Depth Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose, commonly known as 2-NBDG, is a fluorescently labeled glucose analog that has become an invaluable tool for studying cellular glucose uptake and metabolism.[1] Its utility stems from its structural similarity to glucose, allowing it to be recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, this compound is phosphorylated by hexokinase, which traps the molecule intracellularly, leading to an accumulation of fluorescence that can be quantified to measure glucose uptake.[2] This technical guide provides a comprehensive overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and a look into the key signaling pathways it helps to elucidate.

Core Fluorescent Properties

The fluorescent properties of this compound are conferred by the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group attached to the second carbon of deoxyglucose. The fluorescence of the NBD moiety is known to be sensitive to the polarity of its local environment.[3] In aqueous solutions, this compound exhibits weak fluorescence, but its fluorescence quantum yield increases significantly in more hydrophobic environments, such as within the cell membrane or after intracellular accumulation.[3]

Quantitative Fluorescent Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~465 nm | |

| Emission Maximum (λem) | ~540 nm | |

| Quantum Yield (Φ) | 0.55 | In a cellular environment. |

| Molar Extinction Coefficient (ε) | Not consistently reported | This value is not readily available in the reviewed literature. |

| Molecular Weight | 342.26 g/mol | [4] |

Solvatochromic Properties

Experimental Protocols

The use of this compound in cellular assays requires careful optimization of several parameters, including cell type, incubation time, and this compound concentration. Below are detailed protocols for two common applications: fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Protocol for Glucose Uptake in Mammalian Cells

This protocol provides a general framework for visualizing and quantifying glucose uptake in adherent mammalian cells using fluorescence microscopy.

Materials:

-

This compound (stored at -20°C, protected from light)

-

Cell culture medium (glucose-free for starvation step)

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

-

Glucose Starvation: To enhance this compound uptake, replace the culture medium with glucose-free medium and incubate the cells for 1-2 hours at 37°C and 5% CO2. The optimal starvation time may vary depending on the cell line.

-

This compound Incubation: Prepare a working solution of this compound in glucose-free medium at a final concentration of 50-200 µM. Remove the starvation medium and add the this compound working solution to the cells. Incubate for 15-60 minutes at 37°C and 5% CO2. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

-

Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (excitation ~465 nm, emission ~540 nm).

-

Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity per cell is a measure of glucose uptake.

Flow Cytometry Protocol for Glucose Uptake

This protocol is designed for the quantitative analysis of glucose uptake in a population of suspension or adherent cells using flow cytometry.

Materials:

-

This compound

-

Cell culture medium (glucose-free for starvation)

-

PBS

-

FACS buffer (PBS with 1-2% FBS and 0.1% sodium azide)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation:

-

Suspension cells: Collect cells by centrifugation.

-

Adherent cells: Wash cells with PBS and detach them using trypsin-EDTA. Neutralize trypsin with complete medium and then collect by centrifugation.

-

-

Glucose Starvation: Resuspend the cell pellet in pre-warmed glucose-free medium and incubate for 1-2 hours at 37°C and 5% CO2.

-

This compound Incubation: Centrifuge the cells and resuspend them in pre-warmed glucose-free medium containing 50-200 µM this compound. Incubate for 15-60 minutes at 37°C and 5% CO2.

-

Washing: Stop the uptake by adding ice-cold FACS buffer and centrifuge the cells at 4°C. Wash the cell pellet twice with ice-cold FACS buffer to remove extracellular this compound.

-

Flow Cytometry Analysis: Resuspend the cells in an appropriate volume of FACS buffer and analyze them on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm). Collect data from at least 10,000 events per sample.

-

Data Analysis: The geometric mean fluorescence intensity (gMFI) of the cell population is used as a quantitative measure of glucose uptake.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in glucose uptake that can be studied using this compound, as well as a general experimental workflow.

Caption: General workflow for a this compound glucose uptake experiment.

Caption: Insulin-mediated GLUT4 translocation and glucose uptake.

Caption: AMPK-mediated glucose uptake in response to low energy.

Conclusion

This compound is a powerful and versatile fluorescent probe for the real-time analysis of glucose transport in living cells. Its environment-sensitive fluorescence and compatibility with common laboratory instrumentation, such as fluorescence microscopes and flow cytometers, make it an accessible tool for researchers across various disciplines, including cancer biology, diabetes research, and neurobiology. By understanding its core fluorescent properties and optimizing experimental protocols, scientists and drug development professionals can effectively leverage this compound to gain critical insights into cellular metabolism and to screen for novel therapeutic agents that modulate glucose uptake.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H14N4O8 | CID 6711157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding 2-NBDG Uptake Kinetics: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled glucose analog that has been widely adopted in biomedical research to monitor glucose uptake in living cells.[1][2] Its fluorescence allows for real-time visualization and quantification of glucose transport using techniques like fluorescence microscopy, flow cytometry, and plate readers, offering a non-radioactive alternative to traditional methods.[1][2] Initially, it was believed that this compound uptake faithfully mimics that of glucose, occurring primarily through glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[2] However, a growing body of evidence now challenges this assumption, suggesting that this compound can enter cells via mechanisms independent of these known glucose transporters. This guide provides an in-depth overview of this compound uptake kinetics, detailing both the conventional understanding and the recent findings that are reshaping our interpretation of this compound-based assays.

The Dual Nature of this compound Uptake: Transporter-Dependent and Independent Mechanisms

The classical view posits that this compound, as a glucose analog, is taken up by cells through the same transporters as glucose. Once inside, it is phosphorylated by hexokinase, which traps the molecule intracellularly, allowing for its accumulation and subsequent detection. This proposed mechanism is the foundation for using this compound as a competitive inhibitor of glucose uptake and for studying the effects of various stimuli and inhibitors on glucose transport.

However, recent studies employing genetic and pharmacological approaches have cast doubt on this model. Research using CRISPR-Cas9 to ablate GLUT1, the primary glucose transporter in many cell types, has shown that while radioactive glucose uptake is abrogated, this compound uptake remains unaffected. Similarly, pharmacological inhibition of GLUTs has been shown to have a minimal impact on this compound accumulation in several cell lines. These findings strongly suggest the existence of one or more alternative, transporter-independent pathways for this compound entry into cells. The precise nature of this alternative transport mechanism is currently unknown and is an active area of investigation.

This dual nature of this compound uptake has significant implications for the design and interpretation of experiments. While this compound remains a valuable tool for assessing cellular glucose uptake in some contexts, researchers must be aware of the potential for transporter-independent uptake and its confounding effects.

Quantitative Data on this compound Uptake

The kinetics of this compound uptake have been described by the Michaelis-Menten model, similar to glucose transport. However, the Vmax (maximum transport rate) for this compound is generally lower than that of glucose. The following table summarizes key quantitative data related to this compound uptake from various studies. It is important to note that these values can be highly cell-type and condition-specific.

| Parameter | Cell Type | Value | Conditions | Reference |

| Km | Escherichia coli | 1.75 µM | - | |

| Vmax | Escherichia coli | 197 molecules/cell-second | - | |

| Optimal Concentration | 4T07 murine breast cancer cells | 400 µM | 20-minute incubation | |

| Inhibition of this compound uptake by D-glucose | MCF-7 breast cancer cells | Markedly reduced | 5 mM D-glucose | |

| Inhibition of this compound uptake by Phloretin | COS-7 cells | ~46% | 50 µM Phloretin | |

| Inhibition of this compound uptake by Cytochalasin B | U2OS cells | Significant but weak | - |

Experimental Protocols for Measuring this compound Uptake

Several protocols are available for measuring this compound uptake, with the choice of method depending on the specific research question and available equipment. Below are detailed methodologies for common this compound uptake assays.

Protocol 1: Flow Cytometry-Based this compound Uptake Assay

This protocol provides a quantitative measure of this compound uptake at the single-cell level.

Materials:

-

Cells of interest

-

Complete culture medium

-

Glucose-free culture medium

-

This compound stock solution (e.g., 10 mg/mL in ethanol)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Propidium iodide (PI) solution (optional, for viability staining)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For suspension cells, ensure a sufficient cell number for analysis. For adherent cells, seed them in multi-well plates.

-

Fasting (Optional but Recommended): To enhance this compound uptake, incubate cells in glucose-free medium for a period ranging from 20 minutes to several hours. The optimal fasting time should be determined empirically for each cell type. The presence of serum during fasting may improve cell viability and this compound uptake.

-

This compound Incubation: Add this compound to the glucose-free medium to a final concentration typically ranging from 50 µM to 400 µM. Incubate for 20-60 minutes at 37°C. The optimal concentration and incubation time should be determined for each cell line and experimental condition.

-

Stopping the Reaction: Terminate the uptake by washing the cells twice with ice-cold PBS.

-

Cell Harvesting (for adherent cells): Detach cells using trypsin or a gentle cell scraper.

-

Staining and Analysis: Resuspend cells in FACS buffer. If assessing viability, add PI solution. Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC or GFP channel for this compound).

Protocol 2: Fluorescence Microscopy-Based this compound Uptake Assay

This method allows for the visualization of this compound uptake in individual cells.

Materials:

-

Cells of interest

-

Glass-bottom dishes or coverslips

-

Complete culture medium

-

Glucose-free culture medium

-

This compound stock solution

-

PBS

-

Fluorescence microscope with appropriate filters (excitation/emission ~465/540 nm)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Fasting and this compound Incubation: Follow steps 2 and 3 from the flow cytometry protocol.

-

Washing: Gently wash the cells three times with PBS to remove extracellular this compound.

-

Imaging: Immediately image the cells using a fluorescence microscope.

Protocol 3: Microplate Reader-Based this compound Uptake Assay

This high-throughput method is suitable for screening applications.

Materials:

-

Cells of interest

-

96-well or 384-well plates (black, clear-bottom for adherent cells)

-

Complete culture medium

-

Glucose-free culture medium

-

This compound stock solution

-

PBS

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in the microplate wells.

-

Fasting and this compound Incubation: Follow steps 2 and 3 from the flow cytometry protocol.

-

Washing: Carefully wash the wells with PBS.

-

Fluorescence Measurement: Add PBS or a suitable buffer to the wells and measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

Visualizing Key Concepts

To aid in the understanding of this compound uptake kinetics, the following diagrams illustrate the proposed (though now debated) signaling pathway, a typical experimental workflow, and the logical relationships of factors influencing the assay.

References

A Technical Guide to 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose, commonly known as 2-NBDG, is a fluorescently labeled deoxyglucose analog that has become an indispensable tool for monitoring glucose uptake in living cells and tissues.[1][2][3] Its utility spans a wide range of applications, from basic research in cellular metabolism to the development of novel therapeutics for diseases such as cancer and diabetes. This technical guide provides an in-depth overview of the chemical structure, properties, and common experimental applications of this compound.

Chemical Structure and Properties

This compound consists of a D-glucosamine molecule where the amino group at the C-2 position is attached to a 7-nitrobenzofurazan (NBD) fluorophore.[4] This fluorescent tag allows for the direct visualization and quantification of its uptake into cells.

Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | [5] |

| Synonyms | This compound, NBD-Glucose | |

| CAS Number | 186689-07-6 | |

| Molecular Formula | C₁₂H₁₄N₄O₈ | |

| Molecular Weight | 342.26 g/mol | |

| Appearance | Light yellow to orange solid powder | |

| Purity | ≥97% (HPLC), ≥98% (mixture of α and β anomers) | |

| Fluorescence Excitation Max | ~465-475 nm | |

| Fluorescence Emission Max | ~540-550 nm |

Solubility of this compound

| Solvent | Solubility | Notes | References |

| Water | 2 mg/mL | Requires warming | |

| 3.33 mg/mL (9.73 mM) | Requires sonication and heating to 60°C | ||

| 5 mg/mL (14.61 mM) | Requires sonication and heating to 60°C | ||

| PBS (pH 7.2) | ~10 mg/mL | ||

| DMSO | 10 mg/mL | ||

| DMF | 10 mg/mL | ||

| Ethanol | ~20 mg/mL |

Experimental Protocols

This compound is a versatile tool compatible with various analytical techniques, including fluorescence microscopy, flow cytometry, and spectrofluorometry.

General Workflow for a this compound Glucose Uptake Assay

References

- 1. biocompare.com [biocompare.com]

- 2. Glucose (this compound) uptake assay [bio-protocol.org]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using this compound Probe [bio-protocol.org]

- 5. assaygenie.com [assaygenie.com]

The Fluorescent Glucose Tracer 2-NBDG: A Technical Guide to its History, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Since its initial synthesis, 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG) has emerged as a widely utilized fluorescent tracer for visualizing glucose uptake in living cells. Its application spans a diverse range of research fields, from microbiology to cancer biology and neurobiology. This technical guide provides an in-depth exploration of the history and development of this compound, detailing its synthesis, photophysical properties, and the evolution of its use as a glucose analog. A significant focus is placed on the ongoing debate surrounding its cellular uptake mechanism, presenting evidence for both transporter-mediated and independent pathways. This guide also offers detailed experimental protocols for the application of this compound in cell culture and in vivo studies, alongside a comprehensive summary of its quantitative parameters. Furthermore, we present visualizations of key signaling pathways, such as the insulin and AMPK pathways, where this compound has been employed to dissect the intricate processes of glucose metabolism. This document aims to serve as a comprehensive resource for researchers and professionals in the field, enabling a deeper understanding and more effective application of this important research tool.

Introduction: The Dawn of a Fluorescent Glucose Analog

The study of cellular glucose uptake is fundamental to understanding physiology and disease. For decades, researchers relied on radioisotope-labeled glucose analogs, such as [3H]-2-deoxyglucose, to quantify this process. While powerful, these methods are hampered by the need for specialized equipment, safety precautions associated with radioactivity, and their inability to provide real-time, single-cell resolution.

This landscape began to change with the development of fluorescently tagged molecules. In 1996, a team of Japanese scientists led by Yoshioka synthesized and characterized a novel fluorescent derivative of glucose: this compound. This molecule consists of a D-glucosamine core with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the 2-amino group. The initial characterization in Escherichia coli demonstrated that this compound was transported into the bacteria and that this uptake could be competitively inhibited by D-glucose, suggesting that it utilized the bacterial glucose/mannose transporter system. This pioneering work laid the foundation for this compound's widespread adoption as a tool to visualize glucose uptake in a variety of biological systems.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is intrinsically linked to its chemical and photophysical characteristics. This compound's properties have been a key factor in its broad application.

Chemical Structure and Synthesis

This compound is synthesized by the coupling of D-glucosamine with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F). The synthesis of its L-glucose enantiomer, 2-NBDLG, has also been reported, providing a valuable control for stereospecific uptake studies.

Photophysical Characteristics

The NBD fluorophore imparts this compound with its characteristic fluorescence. Its photophysical properties are summarized in the table below. The fluorescence lifetime of this compound has been noted to be sensitive to the viscosity of its environment.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~465 nm | [1] |

| Emission Maximum (λem) | ~540 nm | [1] |

| Quantum Yield (ΦF) | 0.55 | [2] |

| Molar Mass | 342.26 g/mol | [3] |

The Great Debate: Cellular Uptake Mechanisms of this compound

One of the most critical and debated aspects of this compound's biology is its precise mechanism of cellular entry in mammalian cells. While initially presumed to mimic glucose by utilizing glucose transporters (GLUTs), a growing body of evidence challenges this assumption.

The Glucose Transporter-Dependent Hypothesis

Early studies in various mammalian cell lines, including cancer cells, suggested that this compound uptake is mediated by GLUTs. This was supported by observations that its uptake could be inhibited by an excess of D-glucose and by pharmacological inhibitors of GLUTs like cytochalasin B and phloretin.[4] The uptake was also shown to be saturable, a characteristic of transporter-mediated processes. In some cell types, GLUT2 has been identified as a potential transporter for this compound.

The Rise of the Transporter-Independent View

More recent and rigorous investigations, employing genetic knockdown and knockout of specific GLUTs, have cast significant doubt on the universal dependence of this compound uptake on these transporters. Multiple studies have demonstrated that the ablation of GLUT1, the primary glucose transporter in many cell types, does not affect the uptake of this compound, while significantly reducing the uptake of radiolabeled 2-deoxyglucose. Furthermore, in some cell lines, a significant portion of this compound uptake is not inhibited by high concentrations of D-glucose or GLUT inhibitors. These findings suggest that this compound may enter cells through alternative, yet to be fully elucidated, transporter-independent mechanisms.

This controversy underscores the critical need for researchers to validate the uptake mechanism of this compound in their specific experimental system rather than assuming a direct correlation with glucose transport.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

In Vitro this compound Uptake Assay in Cultured Cells

This protocol is a general guideline for measuring this compound uptake in adherent cell cultures using fluorescence microscopy or a plate reader.

Materials:

-

Adherent cells of interest

-

Complete culture medium

-

Glucose-free culture medium (e.g., glucose-free DMEM)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates (for plate reader) or appropriate imaging dishes/slides

-

Fluorescence microscope or microplate reader with appropriate filters (Excitation: ~465 nm, Emission: ~540 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate or imaging dish at a density that allows for sub-confluency at the time of the assay. Allow cells to adhere and grow overnight.

-

Starvation: Gently aspirate the complete culture medium and wash the cells once with warm PBS. Add glucose-free culture medium to each well and incubate for 1-2 hours at 37°C and 5% CO2. This step depletes intracellular glucose and enhances the uptake of the tracer.

-

This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (typically 50-200 µM). Remove the starvation medium and add the this compound working solution to the cells. Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type.

-

Washing: Aspirate the this compound solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular fluorescence and stop further uptake.

-

Imaging/Quantification:

-

Fluorescence Microscopy: Add fresh PBS or an appropriate imaging buffer to the cells and immediately visualize them using a fluorescence microscope.

-

Microplate Reader: Add a suitable buffer to each well and measure the fluorescence intensity using a microplate reader.

-

Controls:

-

Unlabeled Control: Cells not incubated with this compound to measure background autofluorescence.

-

Inhibition Control: Co-incubate cells with this compound and a known GLUT inhibitor (e.g., cytochalasin B or phloretin) to assess transporter-dependent uptake.

-

Competition Control: Co-incubate cells with this compound and a high concentration of D-glucose (e.g., 10-20 mM) to assess competitive inhibition.

In Vivo this compound Administration and Tissue Analysis

This protocol outlines a general procedure for administering this compound to a mouse model and subsequently analyzing its uptake in tissues.

Materials:

-

This compound

-

Sterile PBS

-

Animal model (e.g., mouse)

-

Appropriate anesthesia and surgical tools

-

Tissue homogenization buffer

-

Fluorometer or fluorescence microscope

Procedure:

-

This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.

-

Administration: Administer the this compound solution to the animal via an appropriate route (e.g., intravenous, intraperitoneal injection). The dosage and timing will depend on the specific research question and animal model.

-

Tissue Harvest: At a predetermined time point after administration, euthanize the animal and harvest the tissues of interest.

-

Tissue Processing:

-

For Homogenates: Homogenize the tissue in a suitable buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

For Imaging: Tissues can be fresh-frozen for cryosectioning or fixed for standard histology and fluorescence microscopy.

-

-

Fluorescence Measurement:

-

Homogenates: Measure the fluorescence of the supernatant using a fluorometer. Normalize the fluorescence to the total protein concentration of the homogenate.

-

Tissue Sections: Image the tissue sections using a fluorescence microscope to visualize the spatial distribution of this compound uptake.

-

Controls:

-

Vehicle Control: Administer sterile PBS without this compound to a control group of animals to assess background fluorescence in the tissues.

Signaling Pathways Investigated with this compound

This compound has been utilized as a tool to investigate the regulation of glucose uptake by various signaling pathways. Below are two key examples.

Insulin Signaling and GLUT4 Translocation

The insulin signaling pathway is a critical regulator of glucose homeostasis, primarily by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane in muscle and adipose tissue. This compound has been used to visualize and quantify the increase in glucose uptake in response to insulin stimulation.

Caption: Insulin signaling cascade leading to GLUT4 translocation and increased glucose uptake.

AMPK Signaling and Glucose Uptake

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation, typically under conditions of low cellular energy (high AMP/ATP ratio), stimulates glucose uptake to restore energy balance. This compound can be used to measure the increase in glucose uptake following the activation of AMPK by pharmacological agents or cellular stress.

Caption: AMPK signaling pathway promoting glucose transporter translocation and uptake.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound. It is important to note that kinetic parameters can vary significantly between cell types and experimental conditions.

Table 1: Michaelis-Menten Kinetics of this compound Uptake

| Cell Type/Organism | Km (µM) | Vmax | Reference |

| Escherichia coli | 1.75 | 197 molecules/cell-second |

Data on Km and Vmax in various mammalian cell lines are limited and often conflicting, reflecting the ongoing debate about the uptake mechanism.

Table 2: Comparative Uptake of this compound and Radiolabeled Glucose Analogs

| Cell Line | Condition | This compound Uptake | [3H]-2-deoxyglucose Uptake | Reference |

| L929 Fibroblasts | GLUT1 Inhibition | No significant change | Significantly inhibited | |

| 5TGM1 Myeloma Cells | GLUT1 Knockout | No effect | Abrogated | |

| T-lymphocytes | - | Poor correlation | - |

Conclusion and Future Perspectives

This compound has undeniably been a valuable tool in cell biology, offering a window into the dynamic process of glucose uptake at the single-cell level. Its ease of use and compatibility with standard fluorescence microscopy have made it an attractive alternative to radiolabeled tracers. However, the accumulating evidence questioning its reliance on known glucose transporters in mammalian cells necessitates a paradigm shift in its application and data interpretation.

Future research should focus on definitively identifying the alternative uptake pathways for this compound in mammalian cells. A deeper understanding of these mechanisms will not only clarify the existing body of literature but also refine the application of this fluorescent probe. Furthermore, the development of new fluorescent glucose analogs with validated and specific transporter-dependent uptake mechanisms remains a key goal for the field. Ultimately, a comprehensive understanding of the tools we use is paramount to advancing our knowledge of cellular metabolism in health and disease.

References

Methodological & Application

Application Notes and Protocols for 2-NBDG Glucose Uptake Assay in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose is a fundamental source of energy for most living organisms, and its uptake and metabolism are critical for cellular function. The study of cellular glucose uptake is paramount in various research fields, including cancer biology, diabetes, and immunology. Cancer cells, for instance, often exhibit increased glucose uptake to fuel their rapid proliferation. The 2-NBDG glucose uptake assay provides a sensitive and non-radioactive method for measuring glucose transport into cultured cells.

This compound (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) is a fluorescently labeled deoxyglucose analog. It is transported into cells by glucose transporters (GLUTs) in a manner similar to glucose.[1][2] Once inside the cell, this compound is phosphorylated by hexokinase, which traps it within the cell.[1][3] Since this compound cannot be further metabolized in glycolysis, it accumulates intracellularly.[4] The resulting fluorescence is directly proportional to the amount of glucose uptake and can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader. This application note provides a detailed protocol for using this compound to measure glucose uptake in cultured cells, along with data presentation guidelines and diagrams of the experimental workflow and a relevant signaling pathway.

Materials and Reagents

-

This compound (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

-

Cell Culture Medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer or PBS

-

Test compounds (e.g., insulin, growth factors, inhibitors)

-

Glucose transporter inhibitor (e.g., Phloretin, Cytochalasin B) as a negative control

-

Propidium Iodide (PI) or other viability dye for flow cytometry

-

Adherent or suspension cells

-

Multi-well tissue culture plates (e.g., 24-well or 96-well, black-walled for fluorescence)

-

Fluorescence microscope

-

Flow cytometer

-

Fluorescence microplate reader

Experimental Protocols

This protocol provides a general workflow for measuring glucose uptake in adherent cells. Adjustments may be necessary for suspension cells or specific experimental designs.

I. Cell Preparation

-

Seed Cells: For adherent cells, seed 2-5 x 10^4 cells per well in a 24-well plate or 1-5 x 10^4 cells per well in a 96-well plate. Culture overnight to allow for attachment and recovery. The optimal cell density should be determined for each cell line to avoid confluence, which can inhibit this compound uptake.

-

Cell Starvation (Optional but Recommended): To deplete intracellular glucose stores and enhance the signal, gently wash the cells twice with warm, glucose-free medium (e.g., KRH buffer or glucose-free DMEM). Incubate the cells in this medium for 1-2 hours at 37°C. Note that prolonged starvation can induce stress and alter cell metabolism.

II. Treatment with Experimental Compounds

-

Compound Incubation: After the starvation period, replace the medium with fresh glucose-free medium containing your test compounds (e.g., insulin at 100 nM) or vehicle control.

-

Incubation Time: Incubate the cells for the desired period to elicit a response. For insulin stimulation, a 30-minute incubation is often sufficient. For inhibitor controls, pre-incubate with the inhibitor for 30-60 minutes before adding this compound.

III. This compound Incubation

-

Prepare this compound Solution: Prepare a working solution of this compound in glucose-free medium. The final concentration of this compound typically ranges from 10 µM to 200 µM. It is crucial to empirically determine the optimal concentration for each cell type to achieve a robust signal without causing cytotoxicity or fluorescence quenching.

-

Incubate with this compound: Add the this compound working solution to each well and incubate for 10-60 minutes at 37°C. The optimal incubation time will vary depending on the cell line and experimental conditions.

IV. Termination of Uptake and Washing

-

Stop Uptake: To stop the this compound uptake, remove the incubation medium.

-

Wash Cells: Wash the cells three times with ice-cold PBS to remove extracellular this compound. This step is critical to reduce background fluorescence.

V. Signal Detection and Data Analysis

The intracellular fluorescence of this compound can be measured using a fluorescence microscope, flow cytometer, or microplate reader.

A. Fluorescence Microscopy:

-

Add fresh PBS or KRH buffer to each well.

-

Observe the cells using a fluorescence microscope equipped with a filter set for fluorescein (excitation/emission ≈ 465/540 nm).

-

Capture images and quantify the fluorescence intensity per cell using image analysis software.

B. Flow Cytometry:

-

Harvest Cells: For adherent cells, detach them using trypsin or a non-enzymatic cell dissociation solution. Resuspend the cells in ice-cold PBS. Suspension cells can be collected directly.

-

Stain with Viability Dye (Optional): To exclude dead cells, which can non-specifically take up fluorescent dyes, stain the cells with a viability dye like Propidium Iodide (PI).

-

Analyze by Flow Cytometry: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter (FITC channel).

-

Data Analysis: Gate on the viable cell population and quantify the mean fluorescence intensity (MFI) of the this compound signal. Compare the MFI of treated cells to control cells.

C. Microplate Reader:

-

Add fresh PBS or KRH buffer to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 465 nm and 540 nm, respectively.

-

Subtract the background fluorescence from wells containing no cells.

Data Presentation

Summarize quantitative data in a structured table for easy comparison of experimental parameters across different cell lines.

| Cell Line | This compound Concentration | Incubation Time | Stimulation/Inhibition | Detection Method | Reference |

| MCF7 | 10 µM | 1 hour | SMAR1 siRNA knockdown | Flow Cytometry | |

| Jurkat | Not specified | 30 minutes | Phloretin (inhibitor) | Flow Cytometry | |

| HeLa | Not specified | 30 minutes | Phloretin (inhibitor) | Fluorescence Microscopy | |

| C2C12 Myotubes | Not specified | 2 hours | Insulin (200 nM) | Not specified | |

| CHO-K1 | ~34 µg/mL (~100 µM) | 20 minutes | Glucose (20 mM), Phloretin (100 µM) | Fluorescence Microscopy | |

| L929 | 50 µM | 30 minutes | GLUT1 inhibitors | Flow Cytometry | |

| H9c2 | 50 µM | 30 minutes | High Glucose | Flow Cytometry | |

| HepG2 | 100 µM | 30 minutes | Not specified | Fluorescence Microscopy |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the this compound glucose uptake assay in cultured cells.

Insulin Signaling Pathway for Glucose Uptake

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Troubleshooting and Considerations

-

High Background Fluorescence: This can be caused by excessive this compound concentration, insufficient washing, or cellular autofluorescence. To mitigate this, titrate the this compound concentration, increase the number and duration of wash steps, and use phenol red-free medium.

-

Low Signal: This may result from low glucose transporter expression, short incubation times, or cell confluence. Ensure cells are healthy and not overly confluent. Optimize the this compound concentration and incubation time for your specific cell type.

-

Cell Type Variability: Different cell lines exhibit varying rates of glucose uptake. It is essential to optimize the protocol for each cell type used.

-

Specificity of Uptake: While this compound is a valuable tool, some studies suggest that its uptake may not always be solely dependent on GLUTs in certain cell types. Therefore, including controls with known GLUT inhibitors is crucial for validating the specificity of the assay.

-

Fluorescence Quenching: High concentrations of this compound can lead to self-quenching effects, so it is important to determine a concentration within the linear range of detection.

References

Measuring Cellular Glucose Uptake Using 2-NBDG and Flow Cytometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is a fundamental source of energy for most living cells, and the rate of glucose uptake is a key indicator of cellular metabolic activity. Alterations in glucose metabolism are associated with various physiological and pathological states, including cancer, diabetes, and immune cell activation. 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescently labeled glucose analog that serves as a powerful tool for studying glucose transport in living cells.[1] This molecule is taken up by cells through glucose transporters (GLUTs) in a manner analogous to glucose.[1] Once inside the cell, this compound is phosphorylated and trapped, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake.[2] This fluorescence can be readily quantified on a single-cell basis using flow cytometry, providing a sensitive and non-radioactive method to assess cellular glucose metabolism.[3]

This document provides detailed application notes and protocols for the use of this compound in flow cytometry to measure glucose uptake in various cell types.

Principle of the Assay

The this compound glucose uptake assay is based on the following principles:

-

Uptake: this compound, a fluorescent glucose analog, is transported into cells via glucose transporters (GLUTs).[1]

-

Intracellular Trapping: Upon entering the cell, this compound is phosphorylated by hexokinase, which prevents it from exiting the cell.

-

Fluorescence Detection: The accumulated intracellular this compound emits a fluorescent signal that can be detected and quantified by flow cytometry, typically in the FITC (fluorescein isothiocyanate) channel (excitation/emission maxima ~465/540 nm).

-

Correlation with Glucose Uptake: The intensity of the fluorescent signal, often measured as the Mean Fluorescence Intensity (MFI), is directly proportional to the amount of this compound taken up by the cell, thus reflecting the cellular glucose uptake capacity.

Signaling Pathway for Glucose Uptake

Glucose uptake is a tightly regulated process, primarily controlled by the insulin signaling pathway in insulin-responsive tissues like muscle and adipose cells. The binding of insulin to its receptor triggers a cascade of intracellular events, leading to the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose import.

Caption: Insulin signaling pathway leading to increased glucose uptake.

Experimental Workflow

The general workflow for a this compound flow cytometry experiment is outlined below. This workflow can be adapted for different cell types and experimental questions.

Caption: General experimental workflow for this compound glucose uptake assay.

Data Presentation

The primary output of a this compound flow cytometry experiment is the Mean Fluorescence Intensity (MFI), which is a quantitative measure of the average fluorescence per cell. The following tables provide examples of how to structure quantitative data for clear comparison.

Table 1: Optimization of this compound Incubation Time in Jurkat Cells

| Incubation Time (minutes) | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) |

| 10 | 100 | 15,000 |

| 20 | 100 | 28,000 |

| 30 | 100 | 45,000 |

| 60 | 100 | 55,000 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Effect of Insulin and a GLUT Inhibitor on this compound Uptake in 3T3-L1 Adipocytes

| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |

| Control (Untreated) | - | 12,000 | 1.0 |

| Insulin | 100 nM | 36,000 | 3.0 |

| Phloretin (GLUT Inhibitor) | 100 µM | 8,000 | 0.67 |

| Insulin + Phloretin | 100 nM + 100 µM | 15,000 | 1.25 |

Note: Data are hypothetical and for illustrative purposes.

Table 3: this compound Uptake in Different Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) |

| Jurkat (Leukemia) | 100 | 30 | 42,000 |

| MCF-7 (Breast Cancer) | 100 | 30 | 35,000 |

| A549 (Lung Cancer) | 100 | 30 | 28,000 |

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: this compound Glucose Uptake Assay for Suspension Cells (e.g., Jurkat)

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Glucose-free RPMI 1640 medium

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Propidium Iodide (PI) or other viability dye (optional)

-

Flow cytometer tubes

Procedure:

-

Cell Preparation: Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.

-

Glucose Starvation (Optional but Recommended): Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in pre-warmed glucose-free RPMI 1640 medium. Incubate for 30-60 minutes at 37°C to deplete intracellular glucose stores.

-

Cell Treatment: If applicable, treat the cells with your compounds of interest (e.g., inhibitors or stimulators) for the desired duration.

-

This compound Incubation: Add this compound to the cell suspension to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C. The optimal concentration and time should be determined empirically for your specific cell type and experimental conditions.

-

Washing: Stop the uptake by adding 2 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant and repeat the wash step once more with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. If desired, add a viability dye like PI to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, detecting the this compound signal in the FITC or equivalent channel (e.g., 488 nm excitation, 530/30 nm emission).

-

Data Analysis: Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) of the cell population.

Protocol 2: this compound Glucose Uptake Assay for Adherent Cells (e.g., 3T3-L1 Adipocytes)

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Glucose-free DMEM

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer tubes

Procedure:

-

Cell Seeding: Seed 3T3-L1 pre-adipocytes in a 6-well plate and differentiate them into mature adipocytes according to your standard protocol.

-

Glucose Starvation: Aspirate the culture medium and wash the cells once with PBS. Add pre-warmed glucose-free DMEM and incubate for 30-60 minutes at 37°C.

-

Cell Treatment: Treat the cells with your compounds of interest (e.g., insulin) for the desired duration.

-

This compound Incubation: Add this compound to the medium to a final concentration of 50-200 µM and incubate for 15-60 minutes at 37°C.

-

Washing: Aspirate the this compound containing medium and wash the cells twice with ice-cold PBS.

-

Cell Detachment: Add Trypsin-EDTA to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin.

-

Sample Preparation: Transfer the cell suspension to a flow cytometer tube and centrifuge at 300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.

-

Resuspension: Resuspend the cells in 300-500 µL of FACS buffer.

-

Flow Cytometry Analysis: Acquire and analyze the data as described in Protocol 1.

Troubleshooting and Considerations

-

High Background: Ensure thorough washing to remove extracellular this compound. Consider using a glucose transporter inhibitor (e.g., phloretin, cytochalasin B) as a negative control to determine the level of non-specific uptake or binding.

-

Low Signal: Optimize the this compound concentration and incubation time. Longer incubation times or higher concentrations may be necessary for cells with low glucose uptake rates. Ensure cells are healthy and metabolically active.

-

Cell Viability: High concentrations of this compound can be toxic to some cells. It is advisable to perform a viability assay in parallel, especially during optimization.

-

Data Interpretation: The MFI is the most common metric for quantifying this compound uptake. It is important to include appropriate controls (e.g., untreated, vehicle control, positive control with a known stimulator like insulin) for accurate data interpretation.

-

Photostability: this compound is light-sensitive, so samples should be protected from light as much as possible during incubation and before analysis.

Conclusion

The this compound flow cytometry assay is a robust and versatile method for quantifying glucose uptake at the single-cell level. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can obtain reliable and reproducible data to investigate cellular metabolism in a wide range of biological contexts. This technique is invaluable for basic research, drug discovery, and the development of novel therapeutic strategies targeting metabolic pathways.

References

Application Notes and Protocols for 2-NBDG Glucose Uptake Assay

Topic: 2-NBDG Staining Protocol for Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose (this compound) is a fluorescently labeled glucose analog that serves as a powerful tool for monitoring glucose uptake into living cells and tissues.[1][2] Comprising a glucosamine molecule substituted with a 7-nitrobenzofurazan fluorophore, this compound is taken up by cells where it fluoresces green, allowing for the visualization and quantification of glucose transport.[1] The probe can be excited by a 488 nm argon laser, with an emission maximum around 540 nm, making it compatible with standard fluorescence microscopy (FITC filter sets), flow cytometry, and fluorimetry.[3][4]

The conventional mechanism of action involves uptake via glucose transporters (GLUTs), followed by intracellular phosphorylation by hexokinase to form this compound-6-phosphate. This phosphorylation step traps the molecule within the cell, allowing its fluorescence to be measured as an indicator of glucose uptake.

However, it is critical to note that several studies have demonstrated that this compound uptake can occur through mechanisms independent of known membrane glucose transporters in some mammalian cell lines. Pharmacological inhibition or genetic manipulation of GLUT1, for instance, did not significantly impact this compound uptake in certain cells, questioning its universal utility as a direct proxy for glucose transport. Therefore, it is imperative to perform rigorous validation and include appropriate controls when using this compound to ensure that its uptake accurately reflects glucose transporter activity in the specific experimental system.

Data Presentation

Table 1: Recommended this compound Staining Conditions for Various Applications

| Cell/Tissue Type | This compound Concentration | Incubation Time | Temperature | Application | Reference |

| Murine Fibroblasts (L929) | 50 µM | 5 - 30 min | 37°C | Flow Cytometry | |

| Human Colon Cancer (HT-29) | 1.0 mM | 30 min | Not Specified | Fluorescence Microscopy | |

| Murine Breast Cancer (4T07) | 400 µM | 20 min | Not Specified | Fluorescence Microscopy | |

| T-cells | 100 µM | 30 min | 37°C | Flow Cytometry | |

| Kidney Cells (LLC-PK1) | 50 - 200 µM | up to 75 min | 37°C | Fluorescence Microplate Assay | |

| Human Glioblastoma | 50 µM | 30 min | Not Specified | Immunofluorescence | |

| Human Hepatoma (HepG2) | 5 - 100 µM | 20 - 30 min | Not Specified | Flow Cytometry | |

| In vivo (Mouse) | 500 nmol (100 µL of 5 mM) | 30 min | In vivo | Flow Cytometry/Microscopy | |

| Human Osteosarcoma (U2OS) | 200 µM | 5 min | 37°C | Confocal Microscopy |

Table 2: Instrumentation and Settings for this compound Detection

| Parameter | Specification | Notes | Reference |

| Excitation Wavelength | ~465 - 488 nm | Compatible with Argon laser. | |

| Emission Wavelength | ~535 - 540 nm | Detected in the green channel. | |

| Microscope Filter Set | FITC | Standard filter set for green fluorescence. | |

| Detection Methods | Fluorescence Microscopy, Confocal Microscopy, Flow Cytometry, Fluorescence Plate Reader | Versatile probe for multiple platforms. | |

| Incompatible Dyes | GFP, YFP, CFSE | Spectral overlap. | |

| Signal Loss | Permeabilization | Fixation is generally acceptable but may cause some signal loss. |

Signaling Pathway and Experimental Workflow

Caption: Simplified pathway of this compound uptake and intracellular trapping.

Caption: General experimental workflow for this compound glucose uptake assay.

Experimental Protocols

Protocol 1: this compound Staining of Adherent Cells for Fluorescence Microscopy

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

-

Adherent cells of interest

-

24- or 96-well black, clear-bottom tissue culture plates

-

Complete culture medium

-

Glucose-free culture medium (e.g., glucose-free DMEM)

-

This compound powder

-

DMSO or PBS for stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with FITC filter set

Procedure:

-

Cell Seeding: Seed adherent cells (2-5 x 10⁴ cells/well) in a black, clear-bottom 24- or 96-well plate and culture overnight at 37°C with 5% CO₂.

-

Glucose Starvation (Optional but Recommended): To enhance uptake, gently aspirate the culture medium and wash the cells once with warm PBS. Add glucose-free medium and incubate for 1-2 hours at 37°C.

-

Preparation of this compound Working Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL or ~30 mM) in DMSO or PBS. Immediately before use, dilute the stock solution in glucose-free medium to the desired final concentration (e.g., 50-200 µM). Protect the solution from light.

-

Treatment (Optional): If testing inhibitors or stimulators, add the compounds to the cells before or during the this compound incubation step, according to the experimental design.

-